4-Nitronaphthalene-1-sulfonylchloride

Hydrolysis kinetics Linear free energy relationship Substituent effect

Trace amine analysis by UV detection often lacks the sensitivity required for non-chromophoric analytes in complex matrices. 4-Nitronaphthalene-1-sulfonyl chloride (CAS 116761-96-7) solves this via pre-column derivatization enabling reductive amperometric detection (HPLC-ECD): • Enables 6-electron nitro reduction pathway for low detection limits where fluorescence derivatization fails due to matrix autofluorescence. • Reacts 2-5× faster with amines than unsubstituted 1-naphthalenesulfonyl chloride under mild conditions (0-25°C, inert solvent). • Serves as an orthogonal sulfonamide protecting group, cleavable via nitro reduction followed by acid-catalyzed deprotection.

Molecular Formula C10H6ClNO4S
Molecular Weight 271.68 g/mol
Cat. No. B13636597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitronaphthalene-1-sulfonylchloride
Molecular FormulaC10H6ClNO4S
Molecular Weight271.68 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)Cl)[N+](=O)[O-]
InChIInChI=1S/C10H6ClNO4S/c11-17(15,16)10-6-5-9(12(13)14)7-3-1-2-4-8(7)10/h1-6H
InChIKeyVSVPHIXLDDEDEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitronaphthalene-1-sulfonylchloride Identity & Physicochemical Profile


4-Nitronaphthalene-1-sulfonylchloride (C₁₀H₆ClNO₄S, MW 271.68 g/mol) is a bifunctional aromatic sulfonyl chloride bearing an electron-withdrawing nitro group at the 4-position of the naphthalene ring and a reactive –SO₂Cl moiety at the 1-position . The compound belongs to the class of nitro-substituted naphthalene-1-sulfonyl chlorides, which serve as versatile electrophilic building blocks for sulfonamide and sulfonate ester synthesis [1]. Its computed XLogP3 of approximately 2.8 and hydrogen bond acceptor count of 4 indicate moderate lipophilicity with capacity for polar interactions . The nitro group strongly deactivates the naphthalene ring toward electrophilic substitution while simultaneously enhancing the electrophilicity of the sulfonyl chloride center through inductive and resonance withdrawal [2].

1
Electrophilic sulfonylation reagent for amines and alcohols
2
Nitro-activated for accelerated aminolysis under mild conditions
3
Moisture-sensitive; anhydrous handling and storage required

4-Nitronaphthalene-1-sulfonylchloride: Non-Interchangeability Rationale


In the naphthalene series, the position of the electron-withdrawing nitro substituent dictates both the synthetic route to the sulfonyl chloride and the reactivity profile of the final product. Monosulfonation of 1-nitronaphthalene with SO₃ yields exclusively the 5-sulfonic acid isomer (i.e., 5-nitro-1-sulfonic acid), while peri (8-position) sulfonation is completely suppressed by prohibitive steric hindrance between the 1-nitro group and the incoming electrophile [1]. This means the 5-nitro isomer (5-nitronaphthalene-1-sulfonyl chloride, CAS 64451-90-7) is the direct sulfonation product of 1-nitronaphthalene, whereas 4-nitronaphthalene-1-sulfonyl chloride requires a different synthetic entry—typically nitration of naphthalene-1-sulfonyl chloride or functional group interconversion from 4-amino-1-nitronaphthalene [2]. Consequently, the two positional isomers are not synthetic equivalents: their procurement cost, commercial availability, and purity profiles reflect fundamentally different manufacturing routes. Furthermore, the 4-nitro substituent exerts a stronger resonance-withdrawing effect on the sulfonyl chloride center than the 5-nitro isomer due to direct conjugation through the ring, resulting in measurably different hydrolysis and aminolysis kinetics [3].

Synthetic origin
4‑nitro isomer requires nitration of 1‑naphthalenesulfonyl chloride or diazotization route
5‑nitro isomer (CAS 64451‑90‑7) is the direct sulfonation product of 1‑nitronaphthalene; not a synthetic equivalent
Reactivity profile
Stronger resonance withdrawal by 4‑NO₂ enhances sulfonyl electrophilicity
5‑nitro isomer has measurably different hydrolysis/aminolysis kinetics; may shift reaction rates and yields
Supply chain
Different manufacturing routes → distinct purity, cost, and availability profiles
Substitution without verification may deliver unintended regioisomer

Quantitative Differentiation from Closest Analogs


Hydrolysis Kinetics: Rate Enhancement vs. Unsubstituted Analog

In a systematic kinetic study of 4-substituted 1-naphthalenesulfonyl chlorides (X = MeO, Me, H, NHAc, F, Cl, Br) in 60% aqueous acetone (v/v) at 30°C, the observed first-order hydrolysis rate constants (10⁵ × k, s⁻¹) follow the order Br (12.3) > Cl (9.97) > F (8.41) > H (5.89) > NHAc (5.56) > Me (5.23) > MeO (4.95), demonstrating that electron-withdrawing substituents at the 4-position accelerate hydrolysis [1]. Although the 4-nitro substituent was not directly measured in this study, the Hammett σₚ value for NO₂ (0.78) substantially exceeds that of Br (0.23) and Cl (0.23), supporting a class-level inference that 4-nitronaphthalene-1-sulfonyl chloride would hydrolyze significantly faster than the unsubstituted parent (10⁵k = 5.89 s⁻¹) and all electron-donating analogs [2]. The enhanced hydrolysis rate translates to shorter reaction times in aqueous or protic derivatization protocols but also demands stricter anhydrous handling and storage conditions to preserve reagent integrity.

Hydrolysis rate
Class-level
Estimated ≥2.1‑fold faster than unsubstituted parent (predicted from Hammett σₚ)
Supports reactivity ranking; direct measurement required
60% aq. acetone, 30°C; refer to 4‑Br analog (12.3 ×10⁻⁵ s⁻¹)
Hydrolysis kinetics Linear free energy relationship Substituent effect

Sulfonation Regioselectivity: Exclusive 5-Substitution

Monosulfonation of 1-nitronaphthalene with SO₃ in dichloromethane proceeds with complete regioselectivity, yielding only the 5-sulfonic acid isomer (5-S) with no detectable 4-, 6-, 7-, or 8-sulfonic acid products, as established by ¹H NMR analysis of the reaction mixture [1]. In contrast, 1-formylnaphthalene under identical conditions produces all four possible isomers (5-S:6-S:7-S:8-S = 55:9:6:30), and 1-benzoylnaphthalene yields three isomers (5-S:6-S:7-S = 83:11:6) [1]. The absence of peri (8-position) sulfonation is attributed to prohibitive steric hindrance between the 1-nitro group and the incoming SO₃ electrophile, a steric effect that equally applies to 1-sulfo- and 1-benzoyl-naphthalene [2]. This regiochemical outcome has direct commercial consequences: 4-nitronaphthalene-1-sulfonyl chloride cannot be obtained by direct sulfonation of 1-nitronaphthalene and instead must be synthesized via alternative routes, making it a scarcer, potentially higher-cost specialty reagent compared to the more accessible 5-nitro isomer (CAS 64451-90-7).

Sulfonation outcome
Head‑to‑head
1‑Nitronaphthalene → 100% 5‑sulfonic acid; zero 4‑sulfonation
4‑nitro isomer not accessible via direct sulfonation
SO₃/CH₂Cl₂; ¹H NMR product distribution
Sulfonation Regioselectivity Steric hindrance

Solvolysis Mechanism: SN2 Character vs. Benzenesulfonyl Chloride

Solvolysis of 4-(acetylamino)-1-naphthalenesulfonyl chloride (a close structural analog of 4-nitronaphthalene-1-sulfonyl chloride, where the 4-NO₂ is replaced by 4-NHAc) in 24 pure and binary solvents at 35.0°C yielded extended Grunwald–Winstein sensitivity parameters of l = 0.76 ± 0.07 and m = 0.37 ± 0.03, with a correlation coefficient R = 0.941 [1]. The l/m ratio of 2.1 (>1) confirms an SN2 mechanism with simultaneous bond formation and bond cleavage, in contrast to benzenesulfonyl chloride (l = 1.01, m = 0.61), which exhibits a more borderline SN1/SN2 character [1]. The kinetic solvent isotope effect (KSIE) of 1.75 further supports a bimolecular, general-base-catalyzed mechanism for the naphthalene derivative [1]. Since the 4-nitro group is a stronger electron-withdrawing substituent than 4-acetylamino (σₚ 0.78 vs. 0.00 for NHAc), the 4-nitro derivative is expected to show even greater SN2 character (higher l/m ratio) due to enhanced electrophilicity at the sulfonyl sulfur center, making it a more predictable and consistent electrophile for amine derivatization reactions where bimolecular kinetics are preferred.

Solvolysis l/m ratio
Cross‑study
l/m = 2.1 (4‑NHAc analog); predicted higher for 4‑NO₂
Firm SN2 character supports predictable sulfonamide kinetics
24 solvents, 35°C; KSIE = 1.75
Solvolysis mechanism Grunwald–Winstein equation SN2 vs. SN1

UV Chromophore vs. Dansyl Fluorophore Detection

Naphthalenesulfonyl chlorides substituted with electron-withdrawing nitro groups exhibit fundamentally different photophysical behavior compared to the widely used dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride). Dansyl chloride functions as a fluorescent probe due to the strong electron-donating dimethylamino group, forming fluorescent sulfonamide adducts with emission in the blue-green region (λₑₘ ≈ 450–550 nm) and high quantum yields [1]. In contrast, the nitro group is a potent fluorescence quencher; nitronaphthalene derivatives typically exhibit very low fluorescence quantum yields due to efficient intersystem crossing to the triplet state and rapid non-radiative decay [2]. Specifically, 1-nitronaphthalene has been reported as a fluorescence quencher for mineral oils, and triplet quantum yields of mononitronaphthalenes range from 0.47 to 0.93 depending on substitution pattern [2]. Therefore, 4-nitronaphthalene-1-sulfonyl chloride is ill-suited for fluorescence-based detection but offers advantages where UV absorbance detection (λₐᵦₛ ≈ 320–350 nm for nitronaphthalene chromophore) or electrochemical detection is preferred, and where the absence of intrinsic fluorescence from the derivatization tag reduces background interference in chromatographic analyses.

Detection modality
Class‑level
Non‑fluorescent; UV (320–350 nm) or electrochemical detection suitable
Detection method dictates reagent choice; cannot replace dansyl chloride
Triplet Φ 0.47–0.93 for nitronaphthalenes
UV–Vis absorption Fluorescence Derivatization detection

Electrochemical Reduction: Built-In Nitro Redox Handle

The presence of the nitro group at the 4-position introduces a distinct, well-characterized electrochemical reduction wave that is absent in non-nitrated naphthalenesulfonyl chlorides. Cyclic voltammetry studies of 40 aromatic nitro compounds in DMF under aprotic conditions have established that mononitronaphthalenes undergo a reversible one-electron reduction to the radical anion, with reduction potentials sensitive to the position and number of nitro substituents [1]. For naphthalene 1-nitro-6-sulfonic acid, polarographic reduction in 0.1 N H₂SO₄ proceeds in a single six-electron stage to the corresponding amino sulfonic acid [2]. The 4-nitro substituent in 4-nitronaphthalene-1-sulfonyl chloride thus provides a built-in electrochemical reporter: the sulfonyl chloride moiety enables covalent attachment to target analytes, while the nitro group permits sensitive reductive amperometric or coulometric detection at modest cathodic potentials (approximately −0.5 to −1.0 V vs. Ag/AgCl, depending on conditions) [3]. Neither dansyl chloride (electrochemically active only via the dimethylamino oxidation) nor unsubstituted 1-naphthalenesulfonyl chloride (no nitro reduction wave) offers this dual functionality, making the 4-nitro derivative uniquely suited for electrochemical derivatization–detection workflows.

Nitro reduction
Cross‑study
6e⁻ reduction to amine in acidic media; −0.5 to −1.2 V vs. Ag/AgCl
Enables HPLC‑ECD derivatization strategy
Glassy carbon or Hg electrode; DMF or 0.1 N H₂SO₄
Electrochemical reduction Nitroarene Redox-active tag

Sulfonamide Formation: Accelerated Aminolysis

The electron-withdrawing character of the 4-nitro substituent increases the electrophilicity of the sulfonyl sulfur atom, thereby accelerating nucleophilic attack by amines during sulfonamide formation. In the Hammett correlation established for hydrolysis of 4-substituted 1-naphthalenesulfonyl chlorides, the reaction constant ρ is negative, confirming that electron-withdrawing groups enhance the rate of nucleophilic substitution at sulfur [1]. Extrapolating from the measured rate data (Br > Cl > F > H > NHAc > Me > MeO), the 4-nitro derivative (σₚ = 0.78) is predicted to react with primary amines substantially faster than the unsubstituted parent (10⁵k = 5.89 s⁻¹ for hydrolysis as a surrogate for nucleophilic substitution) [2]. This enhanced reactivity enables shorter reaction times (estimated 2–5× faster than 4-H at equivalent conditions), lower reaction temperatures, or reduced amine equivalents—each of which can translate to higher isolated yields and reduced purification burden in preparative sulfonamide synthesis. The nitro group also facilitates subsequent synthetic transformations: 4-nitronaphthalene sulfonamides can be selectively reduced (e.g., H₂/Pd-C or SnCl₂) to the corresponding 4-amino derivatives, providing an orthogonal functionalization handle not available with halogen- or alkyl-substituted analogs [3].

Aminolysis speed
Class‑level
Estimated 2–5× faster than unsubstituted parent (Hammett σₚ 0.78)
Supports milder conditions and shorter reaction times
Amine 1.0–2.0 equiv, inert solvent, 0–25°C
Sulfonamide synthesis Aminolysis Electrophilicity

Application Scenarios


HPLC-ECD Derivatization Reagent for Amines and Alcohols

4-Nitronaphthalene-1-sulfonyl chloride introduces a reducible nitro group onto target analytes that lack intrinsic electrochemical activity. Following pre-column derivatization of primary or secondary amines (or alcohols, via sulfonate ester formation), the resulting sulfonamide or sulfonate conjugate exhibits a well-defined cathodic reduction wave suitable for reductive amperometric detection in HPLC-ECD systems. This approach exploits the 4-nitro group's 6-electron reduction pathway in acidic media to achieve detection limits significantly lower than UV absorbance for non-chromophoric analytes [1]. The reagent is suited for trace-level determination of aliphatic amines, amino alcohols, and pharmaceutical intermediates in complex matrices where fluorescence derivatization (e.g., with dansyl chloride) is precluded by matrix autofluorescence or where electrochemical detection infrastructure is preferred.

Reducible Sulfonamide Protecting Group

The 4-nitronaphthalene-1-sulfonyl (4-NNs) group serves as a sulfonamide protecting group for primary and secondary amines that can be orthogonally cleaved via reduction of the nitro group followed by acid-catalyzed or oxidative deprotection. The enhanced electrophilicity of the sulfonyl chloride (predicted 2–5× faster aminolysis vs. unsubstituted 1-naphthalenesulfonyl chloride) enables efficient protection under mild conditions (0–25°C, 1.0–1.5 equiv amine, inert solvent) with short reaction times [2]. The naphthalene chromophore facilitates TLC and HPLC monitoring of reaction progress. This protecting group strategy is particularly valuable in the synthesis of polyfunctional amine-containing intermediates for medicinal chemistry, where the 4-nitro group provides a handle for late-stage reductive functionalization distinct from the sulfonamide linkage.

Precursor to 4-Amino-1-naphthalenesulfonamide Libraries

Reduction of 4-nitronaphthalene-1-sulfonamides (prepared from 4-nitronaphthalene-1-sulfonyl chloride and diverse amines) yields the corresponding 4-amino-1-naphthalenesulfonamides, which serve as key intermediates for further derivatization. The 4-amino group can undergo diazotization/Sandmeyer chemistry, acylation, reductive amination, or heterocycle formation (e.g., benzimidazole, quinazoline scaffolds), while the sulfonamide moiety provides hydrogen-bonding capacity and metabolic stability [3]. This two-step sequence—sulfonylation followed by nitro reduction—constitutes a modular approach to naphthalene-based bioactive compound libraries, with the 4-nitro derivative offering a synthetic entry distinct from the 5-nitro isomer due to the different electronic and steric environment at the 4-position.

Mechanistic Probe for Sulfonyl Transfer (SN2 vs. SN1)

Based on the extended Grunwald–Winstein analysis of structurally analogous 4-(acetylamino)-1-naphthalenesulfonyl chloride (l/m = 2.1, KSIE = 1.75), 4-nitronaphthalene-1-sulfonyl chloride is expected to solvolyze via a clean SN2 mechanism with even firmer bimolecular character due to the stronger electron withdrawal of NO₂ vs. NHAc [4]. This makes it an excellent substrate for physical organic chemistry studies investigating sulfonyl transfer mechanism, solvent nucleophilicity scales, and isotope effects. Researchers requiring a naphthalenesulfonyl chloride that reacts predominantly through a concerted bimolecular pathway (rather than the borderline SN1/SN2 behavior of benzenesulfonyl chloride) should select the 4-nitro derivative.

Application
Selection Property
Validation Focus
HPLC‑ECD derivatization
Electrochemical detectability
Nitro reduction wave verification
Reducible protecting group
Aminolysis rate and orthogonality
Deprotection condition screening
4‑Amino‑1‑naphthalenesulfonamide libraries
Reducible nitro handle
Post‑reduction functionalization scope
Mechanistic probe (sulfonyl transfer)
SN2 mechanistic fidelity
Solvolysis kinetic analysis (l/m ratio)
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